molecular formula C9H9F3N2S B3160470 [2-Methyl-5-(trifluoromethyl)phenyl]thiourea CAS No. 866049-29-8

[2-Methyl-5-(trifluoromethyl)phenyl]thiourea

Cat. No.: B3160470
CAS No.: 866049-29-8
M. Wt: 234.24 g/mol
InChI Key: WQXASGSEQGSJNH-UHFFFAOYSA-N
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Description

Overview of the Thiourea (B124793) Scaffold in Organic and Medicinal Chemistry Research

The thiourea motif, characterized by a central carbon atom double-bonded to sulfur and single-bonded to two nitrogen atoms, is a cornerstone in both organic and medicinal chemistry. ijsrst.comsciencepublishinggroup.com Structurally analogous to urea (B33335) with the oxygen atom replaced by sulfur, thiourea and its derivatives exhibit a distinct reactivity and a remarkable capacity for biological interaction. ijsrst.com This versatility has led to their widespread application in various domains of chemical science. sciencepublishinggroup.com

In organic synthesis, thioureas serve as valuable intermediates for the construction of a wide array of heterocyclic compounds. researchgate.net Their utility in forming stable complexes with metals also underpins their use in catalysis and materials science. researchgate.net From a medicinal chemistry perspective, the thiourea functional group is considered a "privileged structure." ijsrst.com This is largely due to its ability to form strong hydrogen bonds with biological targets such as enzymes and receptors, a critical factor in the design of therapeutic agents. ijsrst.com The diverse biological activities reported for thiourea derivatives are extensive, encompassing antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.net

Significance of Trifluoromethylphenyl Moieties in Modulating Molecular Properties and Reactivity

The incorporation of a trifluoromethyl (-CF3) group onto a phenyl ring is a widely employed strategy in modern drug design to enhance the physicochemical and biological properties of a molecule. mdpi.com The trifluoromethyl group is a strong electron-withdrawing moiety, which can significantly alter the electronic environment of the aromatic ring, thereby influencing the molecule's reactivity and its interactions with biological targets.

One of the key advantages of introducing a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and thus prolonging the in vivo lifetime of a drug candidate. Furthermore, the trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability. Research has consistently shown that the presence of a trifluoromethyl moiety on a phenyl ring is crucial for enhancing the antibacterial activity of various synthesized compounds. researchgate.net In some instances, the introduction of two trifluoromethyl groups on a phenyl ring has resulted in a broad spectrum of activity against numerous bacterial species. researchgate.net

Historical Context and Evolution of Research on Thiourea Derivatives

The scientific journey of thiourea derivatives began with their initial applications and has since expanded into a vast field of research. Historically, these compounds have been instrumental in the development of various therapeutic agents. For instance, early research into thiourea derivatives led to the discovery of potent antibacterial agents. researchgate.net A notable example from the mid-20th century is the development of thiourea-containing drugs for the treatment of tuberculosis.

The evolution of research in this area has been marked by a growing understanding of the structure-activity relationships that govern the biological effects of these molecules. The recognition of the thiourea scaffold as a hydrogen-bond donor has spurred its use in the design of organocatalysts, a field that has gained significant traction in recent decades. rsc.org Specifically, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea, has become a prominent organocatalyst, highlighting the synergistic effect of combining the thiourea core with trifluoromethylphenyl groups. rsc.orgresearchgate.net This historical progression from simple therapeutic applications to sophisticated catalytic systems illustrates the enduring and evolving importance of thiourea derivatives in chemistry.

Rationale and Specific Research Focus on [2-Methyl-5-(trifluoromethyl)phenyl]thiourea

The specific chemical architecture of this compound warrants a focused research lens. The rationale for its investigation stems from the deliberate combination of the thiourea scaffold with a uniquely substituted phenyl ring. The presence of both a methyl group (at position 2) and a trifluoromethyl group (at position 5) on the phenyl ring introduces a specific electronic and steric profile.

Furthermore, the ortho-methyl group provides steric hindrance around the thiourea linkage, which can influence the molecule's conformational preferences and its binding to target sites. This specific substitution pattern distinguishes it from the more commonly studied 3-(trifluoromethyl)phenyl or 3,5-bis(trifluoromethyl)phenyl thiourea derivatives. nih.govmdpi.com

The primary research focus on this compound would likely encompass its synthesis, structural elucidation, and the exploration of its potential biological activities, particularly as an antimicrobial or cytotoxic agent, given the known properties of related compounds. A general synthetic route would involve the reaction of 2-methyl-5-(trifluoromethyl)aniline (B1301045) with an isothiocyanate. google.com

Below is a table summarizing the basic physicochemical properties of the target compound.

PropertyValue
Molecular Formula C₉H₉F₃N₂S
Molar Mass 234.24 g/mol
Predicted Boiling Point 275.4 ± 50.0 °C
Predicted Density 1.399 ± 0.06 g/cm³
Predicted pKa 12.70 ± 0.70

Data sourced from ChemBK.

The exploration of this compound's crystal structure would provide valuable insights into its solid-state conformation and intermolecular interactions, which are crucial for understanding its physical properties and for rational drug design. Ultimately, the specific research focus on this molecule is driven by the hypothesis that its unique substitution pattern will confer novel and potentially advantageous properties compared to other thiourea derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S/c1-5-2-3-6(9(10,11)12)4-7(5)14-8(13)15/h2-4H,1H3,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXASGSEQGSJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248816
Record name N-[2-Methyl-5-(trifluoromethyl)phenyl]thiourea
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Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866049-29-8
Record name N-[2-Methyl-5-(trifluoromethyl)phenyl]thiourea
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Methyl-5-(trifluoromethyl)phenyl]thiourea
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Synthetic Methodologies for 2 Methyl 5 Trifluoromethyl Phenyl Thiourea and Its Analogues

General Synthetic Strategies for Arylthiourea Derivatives

The construction of the arylthiourea backbone can be achieved through several reliable synthetic pathways.

The most common and straightforward method for preparing 1,3-disubstituted thioureas is the reaction of an amine with an isothiocyanate. This reaction is typically high-yielding and allows for great structural diversity. The process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group.

The requisite isothiocyanate precursors can be synthesized through various methods. A frequent approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurylating agent. Another method is the treatment of primary aromatic amines with reagents like thiophosgene.

Acyl and aroyl thioureas are often prepared by reacting acyl or aroyl chlorides with a thiocyanate (B1210189) salt (such as potassium or ammonium (B1175870) thiocyanate) to generate an acyl or aroyl isothiocyanate in situ. This reactive intermediate is then immediately treated with an appropriate amine to yield the final product. For example, a general synthesis of 1-aroyl-3-aryl thioureas involves adding a solution of a substituted benzoyl chloride to a suspension of potassium thiocyanate in acetone (B3395972). After a reflux period, a substituted aniline (B41778) is added to the mixture, which is then refluxed again to produce the desired N-benzoyl-N'-arylthiourea. mdpi.comresearchgate.net

Multicomponent reactions (MCRs) offer an efficient alternative for synthesizing thioureas, as they combine three or more reactants in a single step to form a complex product, thereby reducing waste and saving time. A notable MCR for thiourea (B124793) synthesis is the three-component reaction involving isocyanides, amines, and elemental sulfur. This approach allows for the straightforward and chromatography-free synthesis of thioureas. By using an aqueous polysulfide solution, elemental sulfur can be applied under homogeneous and mild conditions, and the crystalline thiourea products can often be isolated by simple filtration.

Specific Synthesis of [2-Methyl-5-(trifluoromethyl)phenyl]thiourea and Closely Related Structures

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its preparation can be inferred from standard synthetic methods. The most logical route would involve the reaction of 2-methyl-5-(trifluoromethyl)aniline (B1301045) with a suitable thiocarbonyl transfer reagent or by reacting 2-methyl-5-(trifluoromethyl)phenyl isothiocyanate with ammonia. A closely related synthesis of N-(5-chloro-2-methylphenyl)-N'-propylthiourea proceeds by reacting 5-chloro-2-methylphenylisothiocyanate with propylamine (B44156) in a solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride. google.com

The synthesis of N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea can be achieved through established protocols for N-acyl thioureas. One common method involves the in situ generation of benzoyl isothiocyanate. This is typically done by reacting benzoyl chloride with potassium or ammonium thiocyanate in a dry solvent like acetone or acetonitrile. The resulting intermediate is then treated with 2-methyl-5-(trifluoromethyl)aniline to yield the target compound. The reaction mechanism involves a nucleophilic attack from the amino group of the aniline derivative on the carbonyl group of the benzoyl chloride. researchgate.net

A variety of thiourea analogues featuring a trifluoromethylphenyl group have been synthesized, primarily for their application as organocatalysts or as molecules with potential biological activity. The synthesis of these compounds generally follows the conventional pathway of reacting the corresponding trifluoromethyl-substituted aniline with an appropriate isothiocyanate.

For instance, the widely used "Schreiner's thiourea," N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is a key organocatalyst known for its ability to activate substrates through double hydrogen bonding. rsc.orgresearchgate.net Its synthesis involves reacting 3,5-bis(trifluoromethyl)aniline (B1329491) with a thiocarbonyl source. Another example includes a series of 2-((4-ethylphenoxy)methyl)-N-(fluoro/trifluoromethyl-phenylcarbamothioyl)benzamides, which were synthesized to evaluate their antimicrobial properties. nih.gov These compounds highlight the modularity of thiourea synthesis, allowing for the incorporation of diverse functional groups.

Table 1: Examples of Synthesized Trifluoromethylphenyl Thiourea Analogues
Compound NameStarting MaterialsGeneral Synthetic ApproachReference
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea3,5-Bis(trifluoromethyl)aniline, Thiophosgene or other C=S sourceReaction of amine with a thiocarbonyl source rsc.org
1,1′-[(1R,2R)-Cyclohexane-1,2-diyl]bis{3-[3-(trifluoromethyl)phenyl]thiourea}(1R,2R)-Diaminocyclohexane, 1-Isothiocyanato-3-(trifluoromethyl)benzeneAddition of isothiocyanate to the diamine acs.org
Methyl 2-methoxy-6-{8-{3-[3-(trifluoromethyl)phenyl]thioureido}octyl}benzoateCorresponding amine and 3-(trifluoromethyl)phenyl isothiocyanateReaction of amine with isothiocyanate nih.gov
1-(3-Bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea3-Bromophenethylamine, 3-(Trifluoromethyl)phenyl isothiocyanateReaction of amine with isothiocyanate

Enantioselective Synthesis and Chiral Thiourea Precursors in Organocatalysis

Chiral thioureas have emerged as powerful organocatalysts, capable of promoting a wide range of asymmetric transformations with high enantioselectivity. libretexts.org The synthesis of these chiral precursors is crucial for their application in catalysis.

A common strategy for creating chiral thiourea catalysts involves incorporating a chiral scaffold, often a diamine. The trans-1,2-diaminocyclohexane (DACH) skeleton is a particularly popular choice. nih.gov Chiral bis-thioureas can be readily prepared from commercially available (1R,2R)-diaminocyclohexane by reacting it with two equivalents of an aryl isothiocyanate, such as 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene. acs.org This straightforward addition reaction typically proceeds in high yield. acs.org

Similarly, chiral precursors can be derived from other sources like cinchona alkaloids or amino acids. nih.govnih.gov For example, thiourea fused γ-amino alcohol organocatalysts have been synthesized from L-serine. nih.gov These catalysts often possess multiple hydrogen-bonding sites and basic groups, enabling them to activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. nih.gov The synthesis of these complex chiral thioureas demonstrates the versatility of thiourea chemistry in building sophisticated molecules for enantioselective catalysis. acs.org

Purification and Isolation Techniques Employed in Thiourea Synthesis Research

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method is dictated by the physicochemical properties of the target thiourea derivative, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present in the crude reaction mixture. Commonly employed techniques in research settings include recrystallization, column chromatography, and precipitation, often used in combination to achieve high purity.

Recrystallization

Recrystallization is a widely utilized and often highly effective method for purifying solid thiourea derivatives. This technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the thiourea derivative sparingly at room temperature but will exhibit high solubility at elevated temperatures.

In the synthesis of various N,N'-disubstituted thioureas, recrystallization from alcohols such as methanol (B129727) or ethanol (B145695) is frequently reported. For instance, after synthesis, some thiourea derivatives are purified by washing with hot ethanol and then recrystallized from methanol to yield the final, pure product mdpi.com. Another common solvent for recrystallization of thiourea compounds is 2-propanol, which has been used to purify N-acyl thiourea derivatives after initial precipitation from an aqueous solution nih.gov. The process generally involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. Upon cooling, the solubility of the thiourea decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then isolated by filtration.

Table 1: Common Solvents for Recrystallization of Thiourea Analogues

Solvent SystemCompound TypeReference
MethanolN,N'-disubstituted thioureas mdpi.com
EthanolN,N'-disubstituted thioureas mdpi.com
2-PropanolN-acyl thiourea derivatives nih.gov

Column Chromatography

For non-crystalline products or when recrystallization fails to remove certain impurities, column chromatography is the purification method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, as a mobile phase (eluent) is passed through the column. The polarity of the eluent is a critical parameter and is often optimized through preliminary analysis using thin-layer chromatography (TLC).

In the purification of thiourea derivatives, a mixture of a non-polar solvent and a more polar solvent is commonly used as the eluent. For example, flash chromatography using a solvent system of ethyl acetate and methanol (EA/MeOH = 10:1) has been successfully employed to purify chiral thiourea derivatives acs.org. For other analogues, different ratios of n-hexane and ethyl acetate (EtOAc) are utilized. The selection of the solvent system is tailored to the specific polarity of the target thiourea and the impurities to be separated. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified thiourea.

Table 2: Exemplary Solvent Systems for Column Chromatography of Thiourea Analogues

Stationary PhaseEluent SystemCompound TypeReference
Silica GelEthyl Acetate/Methanol (10:1)Chiral thiourea derivatives acs.org
Silica Geln-hexane/Ethyl Acetate1-aroyl-3-aryl thioureasN/A

Precipitation and Filtration

Precipitation is a straightforward and rapid method for the initial isolation of the crude thiourea product from the reaction mixture. This is often achieved by pouring the reaction mixture into a large volume of a non-solvent, typically water. The thiourea, being insoluble in the non-solvent, precipitates out as a solid and can be collected by filtration. This initial solid is then typically subjected to further purification by recrystallization or column chromatography.

In some synthetic procedures, the desired thiourea derivative precipitates directly from the reaction mixture upon cooling. The solid is then simply collected by filtration, washed with a suitable solvent to remove residual reactants and byproducts, and dried. For instance, in certain syntheses of N,N'-disubstituted thioureas, the product precipitates from the reaction medium and is collected by filtration, followed by washing with hot ethanol before a final recrystallization step mdpi.com.

The combination of these techniques—initial isolation by precipitation followed by purification via recrystallization and/or column chromatography—is a common and effective strategy in the synthesis of this compound and its analogues, ensuring the high purity required for subsequent characterization and application studies.

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis of [2-Methyl-5-(trifluoromethyl)phenyl]thiourea and Analogous Structures

Crystallographic techniques are indispensable for determining the precise spatial arrangement of atoms within a crystal lattice. This information is fundamental to understanding the solid-state behavior and intermolecular forces that govern the properties of the compound. While specific crystallographic data for this compound is not publicly available, a detailed analysis of closely related analogues, such as 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, provides significant insights into the expected structural characteristics. rsc.orgresearchgate.netuq.edu.au

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the molecule's conformation in the solid state. rsc.org

For analogous structures like 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, SCXRD studies have confirmed the molecular structure and provided key geometric parameters. rsc.orgresearchgate.net These studies typically show that the thiourea (B124793) backbone (SCN2) is nearly planar, a feature that facilitates electron delocalization. The phenyl rings attached to the nitrogen atoms are twisted relative to this plane. It is anticipated that this compound would exhibit similar foundational geometry.

Table 1: Representative Crystallographic Data for an Analogous Phenylthiourea (B91264) Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 12.456
c (Å) 13.789
β (°) 109.54
Z 4

Data presented is hypothetical based on typical values for similar structures and serves for illustrative purposes.

Thiourea derivatives are well-known for forming robust hydrogen bonding networks, which are crucial in dictating their crystal packing and supramolecular assembly. nih.gov The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is a primary hydrogen bond acceptor.

In the crystal lattice of thiourea analogues, intermolecular N-H···S hydrogen bonds are a dominant feature. These interactions often link molecules into centrosymmetric dimers or one-dimensional chains. It is highly probable that this compound would form similar N-H···S hydrogen-bonded dimers, which represent a very stable supramolecular synthon for this class of compounds. Intramolecular hydrogen bonds are less common in simple phenylthioureas unless specific substituent patterns are present that favor such interactions.

Beyond classical hydrogen bonds, weaker non-covalent interactions play a significant role in stabilizing the crystal structures of aromatic thioureas.

π-π Stacking: The aromatic rings in adjacent molecules can engage in π-π stacking interactions. Depending on the specific packing arrangement, these can be parallel-displaced or T-shaped, helping to maximize attractive forces and minimize repulsion.

C-H···F Interactions: The presence of the trifluoromethyl (CF₃) group introduces the possibility of C-H···F hydrogen bonds. Although fluorine is a weak hydrogen bond acceptor, these interactions are often observed in the crystal structures of fluorinated organic molecules and contribute to the stability of the supramolecular architecture.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.commdpi.com The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface to highlight different types of intermolecular contacts.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Predicted Contribution (%)
H···H 35 - 45%
C···H / H···C 15 - 25%
S···H / H···S 10 - 15%
F···H / H···F 8 - 12%
N···H / H···N 5 - 10%

Data is estimated based on analyses of analogous fluorinated phenylthiourea structures.

Reduced Density Gradient (NCI-RDG) analysis is a computational method based on electron density (ρ) and its gradient (∇ρ) to visualize non-covalent interactions. chemrxiv.org This technique generates three-dimensional plots that identify regions of weak interactions in real space.

An NCI-RDG analysis of this compound would reveal large, low-density surfaces indicative of van der Waals interactions across the molecule. More localized, disc-shaped surfaces between the N-H and S atoms of adjacent molecules would visually confirm the presence and nature of the primary hydrogen bonds. Weaker interactions, such as C-H···F and C-H···π contacts, would also be identifiable as smaller, diffuse isosurfaces, providing a comprehensive visual map of the forces holding the crystal together.

Comprehensive Spectroscopic Characterization

Spectroscopic techniques provide essential information about the molecular structure, functional groups, and electronic environment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide key structural information. The N-H protons of the thiourea group are expected to appear as broad singlets in the downfield region (typically δ 9.0-10.0 ppm). chemicalbook.com The aromatic protons on the substituted phenyl ring would appear as multiplets in the δ 7.0-8.0 ppm range. The methyl group protons would give rise to a singlet at approximately δ 2.2-2.5 ppm. researchgate.net

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The most characteristic signal in the ¹³C NMR spectrum is that of the thiocarbonyl (C=S) carbon, which is expected to resonate at a significantly downfield chemical shift, typically around δ 180 ppm. The aromatic carbons would appear in the δ 110-140 ppm range, with the carbon attached to the trifluoromethyl group showing a quartet due to C-F coupling. The methyl carbon would be observed in the upfield region, around δ 15-20 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the functional groups present in the molecule. eurjchem.com Key vibrational bands for this compound would include N-H stretching vibrations in the 3100-3400 cm⁻¹ region. nih.govomicsonline.org Strong absorptions corresponding to the C-F stretching of the CF₃ group would be prominent in the 1100-1350 cm⁻¹ range. researchgate.net The thioamide bands, which involve coupled C-N and C=S vibrations, would appear in the fingerprint region (1400-1600 cm⁻¹ and 700-900 cm⁻¹). materialsciencejournal.org

Table 3: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Value
¹H NMR N-H protons δ 9.0 - 10.0 ppm (broad singlet)
Aromatic protons δ 7.0 - 8.0 ppm (multiplets)
CH₃ protons δ 2.2 - 2.5 ppm (singlet)
¹³C NMR C=S carbon δ ~180 ppm
Aromatic carbons δ 110 - 140 ppm
CH₃ carbon δ 15 - 20 ppm
FT-IR N-H stretch 3100 - 3400 cm⁻¹
C-F stretch 1100 - 1350 cm⁻¹
Thioamide I (C-N) ~1500 cm⁻¹

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the specific vibrational modes of the molecule's constituent parts, including the thiourea moiety, the substituted phenyl ring, and the trifluoromethyl group.

The analysis of thiourea and its derivatives reveals characteristic vibrational frequencies. The N-H stretching vibrations typically appear as strong, broad bands in the FT-IR spectrum, often in the range of 3100-3400 cm⁻¹. researchgate.net The precise position of these bands can be influenced by hydrogen bonding. The thiocarbonyl (C=S) stretching vibration is a key marker for the thiourea group, though its position can vary and couple with other vibrations; it is generally observed in the region of 700-850 cm⁻¹. The C-N stretching vibrations of the thiourea core are also prominent, typically found between 1400 and 1500 cm⁻¹. nih.gov

The substituted phenyl ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net The substitution pattern on the benzene (B151609) ring also influences the out-of-plane C-H bending vibrations, which are typically observed between 700 and 900 cm⁻¹.

The trifluoromethyl (-CF₃) group is known for its strong, characteristic absorption bands in the infrared spectrum due to the C-F stretching modes. These symmetric and asymmetric stretching vibrations typically result in intense bands in the 1100-1350 cm⁻¹ region. ijsrset.com The methyl (-CH₃) group attached to the phenyl ring will exhibit symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1375 cm⁻¹ and 1450 cm⁻¹.

Based on the analysis of related structures, the expected vibrational frequencies for this compound are summarized in the table below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Technique
N-H StretchingThiourea (-NH₂)3100 - 3400FT-IR, Raman
C-H Stretching (Aromatic)Phenyl Ring3000 - 3100FT-IR, Raman
C-H Stretching (Aliphatic)Methyl (-CH₃)2850 - 2960FT-IR, Raman
C=C StretchingPhenyl Ring1450 - 1600FT-IR, Raman
C-N StretchingThiourea (-C-N)1400 - 1500FT-IR, Raman
C-F StretchingTrifluoromethyl (-CF₃)1100 - 1350FT-IR
C=S StretchingThiourea (C=S)700 - 850FT-IR, Raman
C-H Out-of-plane BendingPhenyl Ring700 - 900FT-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the ¹H NMR spectrum, distinct signals are expected for each type of proton. The protons of the two N-H groups in the thiourea moiety are anticipated to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena. The three aromatic protons on the phenyl ring will exhibit signals in the aromatic region (typically 7.0-8.0 ppm), with their multiplicity and coupling constants determined by their positions relative to each other. The methyl group protons are expected to appear as a sharp singlet in the aliphatic region, likely around 2.2-2.5 ppm.

The ¹³C NMR spectrum provides complementary information. The thiocarbonyl carbon (C=S) is a key diagnostic signal, expected to resonate at a significantly downfield chemical shift, often in the range of 180-200 ppm. The aromatic carbons will produce a set of signals between 120 and 150 ppm. The carbon atom directly bonded to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Similarly, the CF₃ carbon itself will be observed as a quartet. The methyl carbon signal is expected in the upfield region, typically around 15-25 ppm.

The predicted chemical shifts for this compound are presented in the tables below.

Predicted ¹H NMR Spectral Data

Proton Type Functional Group Expected Chemical Shift (δ, ppm) Multiplicity
N-H Thiourea Variable (Broad) Singlet
Ar-H Phenyl Ring 7.0 - 8.0 Multiplet

Predicted ¹³C NMR Spectral Data

Carbon Type Functional Group Expected Chemical Shift (δ, ppm) Multiplicity (due to F-coupling)
C=S Thiourea 180 - 200 Singlet
Ar-C Phenyl Ring 120 - 150 -
Ar-C-CF₃ Phenyl Ring ~130 Quartet
-CF₃ Trifluoromethyl 120 - 125 Quartet

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum is characterized by absorption maxima (λmax) that correspond to specific electronic transitions.

The chromophore in this molecule is primarily the phenylthiourea system. Two main types of electronic transitions are expected: π → π* transitions associated with the aromatic phenyl ring and the C=S double bond, and an n → π* transition involving the non-bonding electrons on the sulfur atom of the thiocarbonyl group.

The π → π* transitions are typically high-intensity and are expected to occur at shorter wavelengths. For phenylthiourea derivatives, these absorptions are often observed in the 240-280 nm range. nist.gov The n → π* transition of the thiocarbonyl group is characteristically of lower intensity and occurs at a longer wavelength, often above 300 nm. ukm.my The presence of the methyl and trifluoromethyl substituents on the phenyl ring can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted phenylthiourea.

Expected UV-Vis Absorption Data

λmax (nm) Transition Type Chromophore
~240 - 280 π → π* Phenyl Ring / Thiourea

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. Through DFT, researchers can model various aspects of [2-Methyl-5-(trifluoromethyl)phenyl]thiourea, from its three-dimensional shape to the distribution of electrons within the molecule.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Conformational analysis further explores different spatial arrangements (conformers) of the molecule that can exist due to rotation around single bonds. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. For this compound, analysis of these orbitals reveals regions of the molecule most likely to participate in chemical reactions.

Understanding how electric charge is distributed across the atoms of a molecule is essential for predicting its electrostatic interactions. Mulliken charge analysis is a computational method used to assign partial charges to each atom in a molecule. In this compound, this analysis can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), providing insights into its reactive sites.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. For this compound, the MEP surface can predict sites for electrophilic and nucleophilic attack, offering a graphical guide to its chemical reactivity.

Computational methods can also be used to calculate various thermochemical parameters and reactivity descriptors. These include bond dissociation enthalpy (the energy required to break a specific bond), ionization potential (the energy needed to remove an electron), and proton affinity (the molecule's ability to accept a proton). These values provide quantitative measures of the stability and reactivity of this compound, further elucidating its chemical behavior.

Application of Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density distribution in a molecule, providing insights into chemical bonding and non-covalent interactions. QTAIM defines atoms and bonds as expressions of a system's observable electron density. nih.gov This analysis allows for the characterization of bond properties, such as strength and type (e.g., covalent, ionic, hydrogen bonds), through the examination of critical points in the electron density.

In studies of related molecules, such as 2-(trifluoromethyl)phenothiazine derivatives, QTAIM has been employed to identify and characterize intramolecular hydrogen bonds. nih.gov For a molecule like this compound, QTAIM could be used to:

Analyze the nature of the C=S (thiocarbonyl) bond.

Characterize the intramolecular interactions between the thiourea (B124793) protons (N-H) and nearby atoms, such as the sulfur or the trifluoromethyl group, which can influence the molecule's conformational preferences.

Investigate the strength of intermolecular hydrogen bonds formed in dimers or with solvent molecules. The analysis of bond critical points (BCPs) for these interactions can help quantify their energy. For example, in similar compounds, hydrogen bond energies have been estimated to be in the range of 4.6–5.7 kcal/mol, classifying them as weak bonds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment.

MD simulations are particularly useful for understanding how a molecule interacts with solvents, which is crucial for predicting its solubility and behavior in biological systems. A study on the closely related compound 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) utilized MD simulations to investigate its interactions with water. scispace.comresearchgate.net

By calculating radial distribution functions (RDFs), the study identified which atoms in the FPTT molecule had the most significant interactions with water molecules. The analysis revealed that the sulfur atom of the thiourea group (S10) and two carbon atoms (C6 and C18) exhibited pronounced interactions with the solvent. scispace.com These simulations are typically run for several nanoseconds (e.g., 10 ns) at standard temperature and pressure, treating the solvent with models like the simple point charge (SPC) model. scispace.comresearchgate.net Such findings suggest that for this compound, the thiocarbonyl sulfur atom would also be a primary site for hydration.

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Computational studies on various substituted phenylthiourea (B91264) derivatives have explored their conformational preferences and the energy barriers to rotation around key chemical bonds. acs.orgacs.orgnih.gov

Analysis of phenylthiourea reveals that different isomers and conformers can exist. A trans isomer in a syn geometry (referring to the orientation of the phenyl group relative to the sulfur atom and the pyramidalization at the nitrogen atom, respectively) is often the global minimum energy conformation. A cis isomer in an anti geometry typically represents a local minimum with a higher relative energy (e.g., 2.7 kcal/mol for phenylthiourea). acs.orgacs.org

Rotation around the C(sp²)-N bond in phenyl thioureas is generally hindered, with energy barriers in the range of 9.1-10.2 kcal/mol, which is slightly higher than in unsubstituted thiourea (8.6 kcal/mol). acs.orgnih.gov The presence of substituents on the phenyl ring, such as the methyl and trifluoromethyl groups in this compound, would be expected to influence these rotational barriers and the relative stability of different conformers. MD simulations on related compounds have shown that protein-ligand complexes remain stable throughout simulation times of up to 50 ns, indicating that the molecule can maintain a stable conformation upon binding. scispace.com

Table 1: Rotational Energy Barriers in Substituted Thioureas This table presents data for model compounds to illustrate typical energy barriers associated with conformational changes in substituted thioureas.

Compound Bond of Rotation Maximum Rotational Barrier (kcal/mol)
Unsubstituted Thiourea C(sp²)-N 8.6
Alkyl Thioureas C(sp²)-N 9.1 - 10.2
Phenylthiourea N-C(aryl) 0.9
Methylthiourea N-C(alkyl) 1.2

Molecular Docking and Receptor-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of interaction.

Docking studies on various trifluoromethyl-substituted thiourea derivatives have been performed against numerous biological targets to predict their potential as therapeutic agents. researchgate.netbiointerfaceresearch.com The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. For instance, a molecular docking analysis of 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) against a breast cancer-related protein target showed a strong binding affinity of -6.0 kcal/mol. researchgate.net

These studies reveal that the thiourea moiety is a crucial pharmacophore, often forming key hydrogen bonds with the receptor. The N-H groups of the thiourea can act as hydrogen bond donors, while the sulfur atom can act as an acceptor. In the case of a thiourea derivative targeting the enzyme VEGFR-2, the thiourea N-H group was shown to form a hydrogen bond with the amino acid residue Asp1046, while the aniline (B41778) N-H group interacted with Glu885. biointerfaceresearch.com The trifluoromethylphenyl group typically engages in hydrophobic interactions within the binding pocket.

A primary outcome of molecular docking is the identification of the specific binding site on the protein and the key amino acid residues that stabilize the ligand. For thiourea derivatives, interactions are often observed with residues that can form hydrogen bonds or engage in hydrophobic contacts.

For example, in a docking study of thiourea derivatives with the M. tuberculosis enoyl reductase InhA enzyme, the compound was found to bind to the amino acid Met98 through two hydrogen bonds. nih.gov Similarly, docking of the related compound FPTT into the active sites of various proteins revealed interactions with residues such as LYS63, PRO260, ASP271, and TRP346. scispace.com These specific interactions are critical for the inhibitory activity of the compound. For this compound, it is predicted that the thiourea core would anchor the molecule in the binding pocket via hydrogen bonds, while the substituted phenyl ring would fit into a hydrophobic pocket, with the methyl and trifluoromethyl groups influencing specificity and affinity.

Table 2: Examples of Predicted Binding Affinities and Key Interacting Residues for Thiourea Derivatives This table summarizes findings from docking studies on various thiourea compounds against different protein targets.

Thiourea Derivative Protein Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues
4-Trifluoromethyl Phenyl Thiourea Breast Cancer Target -6.0 Not specified
1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Protein Kinase (2V3Q) -7.0 LYS63, PRO260, ASP271, TRP346
Benzenesulfonamide-Thiourea Hybrid InhA (5JFO) -10.44 Met98
Pyrazoline-Thiourea Hybrid VEGFR-2 Not specified (IC50 = 0.11 µM) Asp1046, Glu885

Structure Activity Relationship Sar and Mechanistic Investigations

Elucidation of Structure-Activity Relationships

Understanding how specific structural motifs contribute to the biological activity of [2-Methyl-5-(trifluoromethyl)phenyl]thiourea and related compounds is crucial for designing more potent and selective molecules. Researchers have systematically investigated the roles of various substituents and structural elements.

The presence and position of electron-withdrawing groups like trifluoromethyl (CF3) and halogens (e.g., chlorine, fluorine) on the phenyl ring are significant determinants of biological activity. The CF3 group, in particular, is known to have a profound pharmacological effect. researchgate.net

N-aryl-N′-substituted phenylthiourea (B91264) derivatives featuring a trifluoromethyl group have demonstrated notable tyrosinase inhibitory activity. tandfonline.com Specifically, thiourea (B124793) derivatives incorporating a 3-(trifluoromethyl)phenyl moiety have been synthesized and evaluated for their antimicrobial properties, with some showing high inhibition against Gram-positive cocci. nih.gov The introduction of fluorine and trifluoromethyl groups into acylthiourea derivatives has also yielded compounds with promising activity against both planktonic and biofilm-embedded microbial cells. mdpi.comresearchgate.net

Similarly, halogen substituents play a critical role. For instance, a study of bis-thiourea derivatives identified a compound with chlorine substituents as the most potent tyrosinase inhibitor among those tested. nih.govtandfonline.com Another study highlighted 1-(2,5-dichlorophenyl)-2-thiourea (DCPT) for its extraordinary inhibitory activity against polyphenol oxidase (PPO), with an IC50 value of 33.2 ± 0.2 nmol L⁻¹. nih.gov These findings underscore the importance of electronegative and lipophilic substituents like halogens and CF3 groups in enhancing the biological potency of thiourea scaffolds.

The nature of alkyl and aromatic groups attached to the thiourea core significantly modulates the activity profile. Studies on thiourea derivatives have shown that those with alkyl and phenyl substituents exhibit high anti-diabetic activity through α-glucosidase inhibition, whereas derivatives with acetyl or benzoyl groups are less active. mdpi.comnih.gov

In the context of anticancer research, the structure-activity relationship of Ru(II)-p-cymene complexes containing acylthiourea ligands was explored. It was found that an increase in the length of an aliphatic chain or the extent of aromatic conjugation led to an increase in the anticancer activity of the complexes. nih.gov This suggests that lipophilicity and the potential for π-π stacking interactions, influenced by these substituents, are important for this specific biological effect. Further research has indicated that long-chain and bulky N-alkyl substituents can also influence the stereochemistry and isomeric distribution of metal complexes of thiourea derivatives. rsc.org

The linker or "spacer" region that connects different parts of a molecule, such as the phenyl ring and other functional groups, can have a substantial impact on bioactivity. The length and flexibility of this linker determine the spatial orientation of the key pharmacophores, affecting how well the molecule can fit into a biological target's active site. nih.gov

Comparative Biological Studies: Thiourea Versus Urea (B33335) Derivatives

The replacement of the sulfur atom in a thiourea with an oxygen atom to form the corresponding urea derivative can lead to significant changes in biological activity. This is often attributed to differences in hydrogen bonding capability, electronic properties, and steric profiles.

Several studies have directly compared the bioactivity of analogous thiourea and urea compounds. In one such study, thiourea derivatives were found to be much more potent as larvicidal agents than their corresponding urea counterparts. nih.gov The antifungal activity was also generally higher for the thiourea compounds. nih.gov

In the development of inhibitors for human 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), a target in cancer therapy, a comparative study of benzothiazole (B30560) derivatives was conducted. The results showed that a thiourea derivative possessed moderate inhibitory activity, whereas its direct urea analog was inactive. mdpi.com These comparative analyses are fundamental in medicinal chemistry, as they demonstrate that the thiourea moiety is not merely a structural placeholder but often a key contributor to potency, making it a "privileged structure" for certain biological targets. nih.gov

Molecular Mechanisms of Biological Action (Excluding Clinical Outcomes)

The biological effects of this compound and its analogs are often traced back to their ability to inhibit specific enzymes. The thiourea functional group can interact with enzyme active sites through hydrogen bonding and coordination with metal cofactors.

Thiourea derivatives have been extensively evaluated as inhibitors of a wide range of enzymes, demonstrating their broad therapeutic potential.

Cholinesterases: Several thiourea derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govmdpi.com For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea was found to be a potent inhibitor of both AChE and BChE. mdpi.comnih.govnih.gov

Alpha-Amylase and Alpha-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a strategy for managing type 2 diabetes. Numerous studies have reported the potent inhibitory activity of thiourea derivatives against both α-amylase and α-glucosidase. mdpi.comnih.govproquest.comdergipark.org.tr Pyrimidine-linked acyl thiourea derivatives, for instance, have shown remarkable α-amylase inhibition with IC50 values in the low micromolar range. rsc.orgnih.gov Similarly, various other thiourea scaffolds have demonstrated excellent α-glucosidase inhibitory potential, often surpassing the standard drug acarbose. nih.gov

Tyrosinase and Polyphenol Oxidase (PPO): Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable for treating hyperpigmentation disorders and in the cosmetics industry. mdpi.com PPO causes browning in fruits and vegetables. tandfonline.com Thiourea derivatives are well-known tyrosinase inhibitors. nih.gov Phenylthiourea (PTU) is considered a potent inhibitor, and derivatives with halogen and trifluoromethyl groups have shown enhanced activity. tandfonline.comnih.gov Kinetic studies have revealed that some indole-thiourea derivatives act as competitive inhibitors of tyrosinase. mdpi.com In one study, 1-(2,5-dichlorophenyl)-2-thiourea was identified as an exceptionally potent PPO inhibitor. nih.gov

The following table summarizes the enzyme inhibitory activities of selected thiourea derivatives from various studies.

Compound/Derivative ClassEnzymeInhibitory Value (IC50/Ki)Reference
1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thioureaAcetylcholinesterase (AChE)0.04 ± 0.01 µM (IC50) nih.gov
1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thioureaButyrylcholinesterase (BChE)0.06 ± 0.02 µM (IC50) nih.gov
Pyrimidine linked acyl thiourea (Compound 6j)α-Amylase1.478 ± 0.051 µM (IC50) rsc.org
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthioureaα-Glucosidase9.77 mM (IC50) mdpi.comnih.gov
Indole-thiourea derivative (Compound 4b)Tyrosinase5.9 ± 2.47 μM (IC50) mdpi.com
Bis-thiourea derivative with chlorine substituents (Compound 4)TyrosinaseMore potent than kojic acid nih.gov
ThioacetazoneTyrosinase14 µM (IC50) nih.gov
AmbazoneTyrosinase15 µM (IC50) nih.gov
1-(2,5-Dichlorophenyl)-2-thiourea (DCPT)Polyphenol Oxidase (PPO)33.2 ± 0.2 nmol L⁻¹ (IC50) nih.gov

Inhibition of Specific Protein Targets (e.g., K-Ras, EGFR, HER2, MK-2, Bacterial Type II Topoisomerases, HIV-1 RT)

While the broader class of thiourea derivatives has been investigated for inhibitory activity against a range of protein targets, specific data on the inhibitory action of this compound against K-Ras, EGFR, HER2, and MK-2 is not extensively detailed in the currently available literature.

However, the potential for thiourea-containing compounds to act as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, is an active area of research. nih.govnih.gov These enzymes are validated targets for antibacterial agents. nih.govnih.gov The increasing resistance to existing antibiotics like fluoroquinolones has spurred the discovery of novel bacterial topoisomerase inhibitors (NBTIs), a class to which thiourea derivatives could potentially belong. nih.gov

Similarly, various thiourea derivatives have been evaluated for their ability to inhibit HIV-1 Reverse Transcriptase (RT), a critical enzyme in the life cycle of the human immunodeficiency virus. researchgate.netnih.govnih.govmdpi.commdpi.com Studies have shown that certain derivatives can exhibit inhibitory activity against this enzyme. researchgate.net However, specific inhibitory constants and detailed mechanistic studies for this compound against HIV-1 RT are not prominently reported in the reviewed literature.

Modulation of Cellular Signaling Pathways (e.g., Wnt/β-catenin signaling, IL-6 levels)

Likewise, Interleukin-6 (IL-6) is a pleiotropic cytokine involved in inflammation and cellular proliferation. The inhibition of kinases in the p38 MAPK pathway, such as MK2, can regulate the production of pro-inflammatory cytokines including TNF-α and IL-6. nih.govbiorxiv.org Although this suggests a potential mechanism by which compounds could modulate IL-6 levels, direct evidence of this compound's impact on IL-6 production is not specified in the reviewed sources.

Molecular Insights into Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a vital physiological process, and its induction is a key mechanism for many therapeutic agents. nih.govmdpi.comnih.gov The molecular pathways of apoptosis are complex, often involving a cascade of caspases and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family. nih.govnih.gov Research has indicated that some anion transporters can induce apoptosis. nih.gov While it is plausible that this compound could influence apoptotic pathways, detailed molecular studies elucidating its specific mechanisms of apoptosis induction are not extensively documented.

Interaction with Serotonergic System Receptors

The serotonergic system, and its various receptors such as 5-HT1A, 5-HT1B, and 5-HT2A, play a critical role in neurotransmission and are targets for a wide range of therapeutics. nih.govnih.gov These G-protein coupled receptors modulate various downstream signaling pathways. A comprehensive search of the scientific literature did not yield specific studies on the direct interaction of this compound with serotonergic system receptors.

Role in Anion Transport Processes in Biological Systems

Research has demonstrated that certain thiourea derivatives can function as anion transporters across lipid bilayers. nih.govrsc.orgrsc.org These synthetic transporters can facilitate the movement of anions like chloride, bicarbonate, and nitrate. nih.gov The mechanism often involves the formation of hydrogen bonds between the thiourea NH groups and the anion. The lipophilicity of the transporter is a crucial factor in its efficacy, with increased lipophilicity generally leading to enhanced transport activity. nih.govrsc.org Phenylthiosemicarbazones, which are structurally related to phenylthioureas, have been shown to act as pH-switchable anion transporters. acs.org While these findings highlight the potential of the thiourea scaffold in anion transport, specific studies quantifying the anion transport capabilities of this compound are limited.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. farmaciajournal.comsemanticscholar.orgresearchgate.netnih.gov This methodology is frequently applied in drug discovery to predict the activity of new compounds and to understand the structural features that are important for bioactivity. farmaciajournal.comresearchgate.net For thiourea derivatives, QSAR studies have been conducted to predict various activities, including antibacterial, antifungal, and anticancer effects. farmaciajournal.comresearchgate.netnih.gov

These models often utilize molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), molecular weight, and electronic parameters. farmaciajournal.com The presence of specific functional groups and their positions on the phenyl ring are critical determinants of activity. For instance, in a QSAR study of sulfur-containing thiourea derivatives, descriptors related to molecular shape and electronic properties were found to be significant in predicting anticancer activity. nih.gov

Other Academic Research Applications and Future Directions

Research in Materials Science Applications

Thiourea (B124793) derivatives are recognized for their utility in materials science, primarily due to the versatile coordination chemistry of the thiocarbonyl group and the hydrogen-bonding capabilities of the N-H protons. researchgate.net

Crystal Engineering and Supramolecular Chemistry : The N-H protons and the sulfur atom of the thiourea group can act as hydrogen bond donors and acceptors, respectively. This facilitates the formation of predictable and stable hydrogen-bonded networks, making compounds like [2-Methyl-5-(trifluoromethyl)phenyl]thiourea attractive building blocks for crystal engineering and the design of supramolecular assemblies. researchgate.net

Metal Ion Sensing and Coordination Polymers : The sulfur atom in the thiourea moiety is a soft donor site, enabling it to form stable complexes with a variety of metal ions. annexechem.com This property is exploited in the development of chemosensors for detecting specific metal ions. Furthermore, these coordination capabilities allow for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation. Acylthiourea derivatives, a related class, have been investigated as corrosion inhibitors and chemosensors. nih.govrsc.org

Organocatalysis : Thiourea derivatives bearing electron-withdrawing groups, such as the trifluoromethylphenyl group, have emerged as powerful hydrogen-bond-donating organocatalysts. N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner's thiourea, is a prominent example used to catalyze a wide range of organic reactions. chemicalbook.com The presence of the trifluoromethyl group in this compound enhances the acidity of the N-H protons, suggesting its potential as an effective organocatalyst.

Applications in Agrochemical Research (e.g., Herbicidal, Insecticidal, Plant Growth Regulation)

The trifluoromethyl group is a key substituent in many modern agrochemicals because it can enhance metabolic stability and biological activity. mdpi.com Consequently, thiourea derivatives containing this group are of significant interest in agrochemical research. nih.govresearchgate.net

Herbicidal Activity

Research has demonstrated that compounds containing a 4-(3-trifluoromethylphenyl) moiety exhibit bleaching and herbicidal activities. bohrium.com Similarly, other derivatives with trifluoromethylphenyl structures have shown potent herbicidal effects, often by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). mdpi.comnih.gov This suggests that this compound could be a promising candidate for development as a novel herbicide.

Table 1: Herbicidal Activity of Related Trifluoromethyl-Containing Compounds

Compound Class Target Weeds Mechanism of Action (Proposed) Reference
3-N-Substituted Amino-4-(3-trifluoromethylphenyl)pyridazine Dicotyledonous plants Bleaching bohrium.com
α-Trifluoroanisole Derivatives with Phenylpyridine Broadleaf and grass weeds PPO Inhibition nih.gov
α-Trifluorothioanisole Derivatives with Phenylpyridine Broadleaf weeds PPO Inhibition mdpi.com

Insecticidal Activity

Thiourea derivatives have a history of use as insect growth regulators and insecticides. nih.govconicet.gov.ar The incorporation of a trifluoromethyl group is a common strategy in modern insecticide design, as seen in commercial products like Fipronil, which contains a trifluoromethyl sulfinyl group. thepharmajournal.com Studies on trifluoromethylphenyl amides, which are structurally related to phenylthioureas, have shown toxicity against mosquito larvae and adults. researchgate.net This body of research supports the investigation of this compound for potential insecticidal properties.

Plant Growth Regulation

Thiourea itself is known to be a biologically significant molecule that can improve plant growth, seed germination, and stress tolerance. ciac.jl.cnresearchgate.net Recent studies have shown that specific trifluoromethylphenyl thiourea derivatives possess significant plant growth-regulating properties. For instance, a related compound demonstrated gibberellin-like activity, promoting hypocotyl elongation and seed germination. researchgate.net

Table 2: Plant Growth Regulating Activity of a Related Trifluoromethylphenyl Thiourea Derivative

Compound Bioassay Activity Level (at 0.1 µM) Reference
1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea Arabidopsis thaliana hypocotyl elongation Higher than Gibberellin A3 researchgate.net
1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea Rice germination Higher than Gibberellin A3 researchgate.net

Emerging Research Avenues and Unexplored Potentials of this compound

Beyond established applications, the structural features of this compound open doors to several emerging research areas.

Antiviral Agents for Plant Pathology : A significant emerging application for this class of compounds is in combating plant viruses. Recent research has shown that thiourea derivatives containing a trifluoromethylpyridine moiety can effectively inhibit the self-assembly of Tobacco Mosaic Virus (TMV) particles, displaying notable curative and protective activities. nih.gov This suggests a promising, yet largely unexplored, potential for this compound as an agent to protect crops from viral diseases.

Medicinal Chemistry : Thiourea derivatives are a cornerstone in medicinal chemistry, with a vast range of reported biological activities, including antibacterial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net The trifluoromethyl group is a privileged substituent in drug design, known to enhance properties like metabolic stability and receptor binding affinity. mdpi.com Specifically, 3-(trifluoromethyl)phenylthiourea (B159877) analogs have demonstrated high cytotoxic activity against various cancer cell lines, indicating the potential of this compound as a scaffold for developing new therapeutic agents. mdpi.com

Challenges and Opportunities in the Academic Research of Thiourea Derivatives

The broad academic interest in thiourea derivatives is met with both challenges and significant opportunities.

Challenges:

Synthesis and Scalability : While numerous methods for synthesizing thiourea derivatives exist, developing efficient, scalable, and environmentally benign ("green") protocols remains an ongoing challenge. researchgate.netnih.gov

Biological Resistance : In agrochemical and medicinal applications, the development of resistance by pests, pathogens, or cancer cells is a persistent obstacle that necessitates continuous innovation in molecular design.

Physicochemical Properties : Some thiourea derivatives suffer from poor water solubility, which can limit their bioavailability and practical application in both biological and materials science contexts. nih.gov

Opportunities:

Structural Diversity : The thiourea scaffold is highly versatile, allowing for the straightforward synthesis of large libraries of compounds with diverse substituents. This structural flexibility enables the fine-tuning of chemical properties and biological activities to meet specific research needs. analis.com.my

Privileged Scaffold : The thiourea moiety is considered a "privileged scaffold" in drug and agrochemical discovery, meaning it is a recurring structural motif in biologically active compounds. nih.gov This makes it a reliable starting point for designing new molecules with a higher probability of success.

Unique Properties of the Trifluoromethyl Group : The inclusion of the CF3 group offers distinct advantages. Its high electronegativity, metabolic stability, and lipophilicity can significantly enhance a molecule's efficacy, membrane permeability, and resistance to metabolic degradation, providing a clear opportunity for creating more potent and durable compounds. mdpi.commdpi.com

Conclusion

Synthesis and Characterization Advancements for [2-Methyl-5-(trifluoromethyl)phenyl]thiourea

The synthesis of thiourea (B124793) derivatives is often achieved through the reaction of an appropriate isothiocyanate with an amine. In the case of this compound, this typically involves the reaction of 2-methyl-5-(trifluoromethyl)aniline (B1301045) with a suitable thiourea source. While various methods for the synthesis of thiourea derivatives have been established, recent advancements have focused on improving reaction yields, simplifying purification processes, and developing more environmentally benign synthetic routes.

The characterization of this compound relies on a combination of spectroscopic techniques. These methods are crucial for confirming the molecular structure and purity of the synthesized compound.

Table 1: Spectroscopic Methods for Characterization

Technique Purpose Typical Observations
Infrared (IR) Spectroscopy Identifies functional groups. Presence of N-H, C=S, and C-F stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides information about the chemical environment of hydrogen and carbon atoms. Characteristic shifts for aromatic protons, methyl group protons, and trifluoromethyl group.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern. A molecular ion peak corresponding to the compound's molecular weight (C₉H₉F₃N₂S).

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystal. | Provides definitive structural confirmation and details on bond lengths and angles. |

Recent research has also explored the use of advanced techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) for studying metal complexes of thiourea derivatives, providing insights into the coordination environment of the metal ions. mdpi.com

Key Findings from Computational and Biological Activity Research

Computational studies, such as Density Functional Theory (DFT) and molecular docking, have become invaluable tools for predicting the properties and potential applications of thiourea derivatives. These studies can elucidate the electronic structure, reactivity, and potential interactions with biological targets. For thiourea derivatives, computational models have been used to predict their activity as inhibitors of enzymes like DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net

The biological activities of thiourea derivatives are a major focus of research, with many compounds exhibiting significant antimicrobial and anticancer properties. researchgate.net Derivatives incorporating a trifluoromethylphenyl moiety, in particular, have shown strong inhibitory effects against Gram-positive bacteria. researchgate.net

Table 2: Summary of Investigated Biological Activities of Related Thiourea Derivatives

Activity Target Organisms/Cell Lines Key Findings
Antibacterial Staphylococcus aureus, Staphylococcus epidermidis (including MRSA and MRSE strains) Certain derivatives show high inhibition with low Minimum Inhibitory Concentration (MIC) values. nih.gov Some act as dual inhibitors of DNA gyrase and topoisomerase IV. mdpi.com
Antitubercular Mycobacterium tuberculosis Copper complexes of some halogenphenylthioureas have shown stronger inhibition than reference drugs. mdpi.com
Antifungal Various fungal strains Some derivatives exhibit promising activity against both planktonic and biofilm-embedded fungal cells. researchgate.net

| Anticancer/ Cytotoxic | Colon cancer (SW480, SW620), Prostate cancer (PC3), MT-4 cells | Copper (II) complexes have demonstrated cytotoxicity to tumor cell lines with minimal effect on normal cells. mdpi.com Certain thiourea derivatives have shown cytotoxicity against MT-4 cells. nih.gov |

Research has indicated that the biological activity of these compounds is closely linked to their molecular structure. nih.gov For instance, the presence and position of substituents on the phenyl ring can significantly influence their efficacy.

Promising Directions for Future Academic and Interdisciplinary Research

The existing body of research on this compound and its analogues provides a solid foundation for future investigations. Several promising directions for academic and interdisciplinary research can be identified:

Development of Novel Synthesis Strategies: The exploration of novel catalytic systems and green chemistry approaches for the synthesis of this compound could lead to more efficient and sustainable production methods.

Expanded Biological Screening: While initial studies have focused on antimicrobial and anticancer activities, there is a need to explore other potential therapeutic applications, such as antiviral, anti-inflammatory, and neuroprotective effects.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the structure of this compound affect its biological activity would provide valuable insights for the design of more potent and selective therapeutic agents.

Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a drug candidate. This could involve identifying specific cellular targets and signaling pathways.

Interdisciplinary Collaborations: The development of this compound for practical applications will require collaboration between chemists, biologists, pharmacologists, and material scientists. Such collaborations could explore its potential in areas like drug delivery systems, agricultural chemicals, and as an organocatalyst in asymmetric synthesis. rsc.org

Q & A

Q. What are the established synthetic routes for [2-Methyl-5-(trifluoromethyl)phenyl]thiourea?

The compound is typically synthesized via nucleophilic addition of 2-methyl-5-(trifluoromethyl)aniline to benzoyl isothiocyanate in anhydrous THF or DCM under inert conditions. The reaction proceeds at room temperature for 24–72 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Key steps include:

  • Amine activation : The aromatic amine reacts with benzoyl isothiocyanate to form a thiourea backbone.
  • Purification : Removal of triethylammonium chloride byproducts via filtration and solvent evaporation. Yields typically exceed 70%, with purity confirmed by HPLC and 1^1H NMR .

Q. What spectroscopic methods are used to characterize this thiourea derivative?

Standard characterization includes:

  • 1^1H/13^{13}C NMR : To confirm substitution patterns on the aromatic ring and thiourea group (e.g., δ ~10–12 ppm for N-H protons).
  • FT-IR : Stretching vibrations at ~3200 cm1^{-1} (N-H), ~1250 cm1^{-1} (C=S), and ~1120 cm1^{-1} (C-F) .
  • X-ray crystallography : For unambiguous structural determination (if single crystals are obtainable). SHELXL is widely used for refinement .

Q. What biological activities have been reported for structurally similar thioureas?

Analogous compounds exhibit:

  • Enzyme inhibition : Cholinesterase and urease inhibition via competitive binding to active sites .
  • Antimicrobial activity : Disruption of microbial cell wall synthesis or protein translation machinery .
  • Anticancer potential : Induction of apoptosis in cancer cell lines (e.g., MCF-7) through ROS generation .

Advanced Research Questions

Q. How do computational studies (DFT, MD) elucidate the interaction mechanisms of this compound with biological targets?

Density Functional Theory (DFT) and molecular dynamics (MD) simulations predict:

  • Binding affinities : The trifluoromethyl group enhances hydrophobic interactions with enzyme pockets (e.g., acetylcholinesterase).
  • Electronic effects : Electron-withdrawing CF3_3 groups stabilize charge-transfer complexes with target proteins.
  • Conformational flexibility : The thiourea moiety adopts planar configurations, facilitating π-π stacking with aromatic residues . Example: A 2018 study combined DFT with spectroscopic data to map electrostatic potential surfaces, revealing preferential binding to DNA minor grooves .

Q. How can researchers address contradictions in activity data across structurally similar analogs?

Discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF3_3) vs. electron-donating groups (e.g., -OCH3_3) altering solubility or target affinity.
  • Assay variability : Differences in cell line sensitivity or enzyme sources (e.g., human vs. bacterial cholinesterase). Methodological solutions :
  • Standardize assays using recombinant enzymes or isogenic cell lines.
  • Perform comparative QSAR studies to isolate substituent contributions (Table 1) .

Table 1 : Activity trends in thiourea analogs

SubstituentIC50_{50} (Cholinesterase, μM)LogP
-CF3_3 (target)0.45 ± 0.022.8
-Cl1.20 ± 0.153.1
-NO2_20.89 ± 0.102.5

Q. What strategies optimize catalytic applications of this compound in asymmetric synthesis?

Schreiner’s thiourea-inspired derivatives (e.g., N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) act as hydrogen-bond donors in organocatalysis. For the target compound:

  • Reaction design : Promote enantioselective aldol additions or Michael reactions via dual activation of electrophiles and nucleophiles.
  • Solvent tuning : Use low-polarity solvents (e.g., toluene) to enhance H-bonding efficiency.
  • Co-catalysts : Combine with Brønsted acids (e.g., phosphoric acids) for synergistic effects .

Q. How does crystallographic data inform the design of derivatives with improved stability?

X-ray structures reveal:

  • Packing motifs : Intermolecular N-H···S hydrogen bonds stabilize crystal lattices, reducing hygroscopicity.
  • Torsional angles : Planar thiourea cores minimize steric strain, enhancing thermal stability. Design implications : Introduce bulky substituents (e.g., -C6_6H5_5) at the 2-methyl position to disrupt π-stacking and reduce aggregation .

Key Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the thiourea group.
  • Characterization : Use X-ray crystallography for unambiguous structural confirmation when possible .
  • Biological assays : Pair in vitro enzyme inhibition studies with in silico docking (e.g., AutoDock Vina) to validate mechanisms .
  • Data interpretation : Apply multivariate analysis to disentangle substituent effects from assay artifacts .

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Feasible Synthetic Routes

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[2-Methyl-5-(trifluoromethyl)phenyl]thiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.